molecular formula C7H5N3O2 B1525747 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1234616-77-3

7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Cat. No.: B1525747
CAS No.: 1234616-77-3
M. Wt: 163.13 g/mol
InChI Key: PSULVWVAFBHGQB-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a carboxylic acid substituent at position 5. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.14 g/mol (CAS: 1234616-77-3) . This compound serves as a critical scaffold in medicinal chemistry, particularly in the design of nucleoside analogues and kinase inhibitors. Its structural versatility allows for functionalization at multiple positions, enabling modulation of physicochemical properties and biological activity .

Preparation Methods

Detailed Preparation Method from Patent CN111303162B

A notable preparation method described in patent CN111303162B involves a three-step synthetic route starting from 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid, avoiding the use of expensive palladium catalysts and improving yield.

Step 1: Coupling Reaction

  • React 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid in the presence of nickel chloride, cuprous iodide, triphenylphosphine, and N,N-diisopropylethylamine.
  • The reaction is carried out in absolute ethanol under nitrogen atmosphere at 65°C for 8 hours.
  • Molar ratio of starting materials: 1 (pyrimidine derivative) to 3.2 (acrylic acid).
  • Yield of intermediate 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid: 73.1%.

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate in an organic solvent such as N,N-dimethylformamide or dimethyl sulfoxide.
  • Use cuprous chloride or cuprous bromide as catalyst and an organic or inorganic base (e.g., diisopropylethylamine, triethylamine, potassium carbonate).
  • Carry out cyclization at 50-110°C under nitrogen to form 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

Step 3: Oxidation

  • Add the cyclized compound to an organic solvent (e.g., tetrahydrofuran, methyl tert-butyl ether).
  • Slowly add the oxidant 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at 20-60°C.
  • Maintain the reaction temperature between 40-70°C to obtain the aromatic 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

Summary Table of Reaction Conditions and Yields

Step Reaction Type Key Reagents/Catalysts Solvent(s) Temperature (°C) Yield (%) Notes
1 Coupling 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid, NiCl2, CuI, PPh3, DIPEA Absolute ethanol 65 73.1 Nitrogen atmosphere, 8 h
2 Intramolecular cyclization CuCl or CuBr, organic/inorganic base DMF, DMAc, DMSO, or others 50-110 Not specified Under nitrogen, base choice affects yield
3 Oxidation DDQ THF, MTBE, dioxane, acetone 20-70 Not specified Batch addition of DDQ, nitrogen atmosphere

This method is advantageous due to the avoidance of palladium catalysts, lower cost, and improved yields, making it suitable for industrial production.

Alternative Preparation Methods from Patent CN110386936A

Another method focuses on the preparation of chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the target compound. This method emphasizes environmental considerations and industrial feasibility.

Key Features:

  • Uses cheap and readily available raw materials.
  • Involves condensation reactions between precursor compounds in the presence of catalysts and alkali.
  • The process includes addition-condensation cyclization and elimination reactions to form the heterocyclic core.
  • Avoids the use of hazardous reagents such as phosphorus oxychloride and expensive osmium-based oxidants.
  • The method achieves high selectivity and yield with fewer side reactions.
  • Wastewater and waste acid generation are minimized, enhancing environmental safety and reducing costs.

Synthetic Route Highlights:

  • Condensation of compound II and compound III in solvent A under catalyst effect to give compound IV.
  • Subsequent cyclization with formamidine salt in solvent B under alkaline conditions to yield the chloro-7H-pyrrolo[2,3-d]pyrimidine.

This method is particularly suitable for the synthesis of JAK inhibitors like Tofacitinib and Ruxolitinib, which share the pyrrolo[2,3-d]pyrimidine scaffold.

Comparative Analysis of Preparation Methods

Aspect Method from CN111303162B Method from CN110386936A
Starting Materials 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid Compound II and III (specific precursors)
Catalysts Nickel chloride, cuprous iodide, triphenylphosphine, DDQ Catalysts for condensation and alkali for cyclization
Key Reactions Coupling, intramolecular cyclization, oxidation Condensation, addition-condensation cyclization, elimination
Solvents Ethanol, DMF, THF, others Solvent A and B (not specified in detail)
Environmental Impact Avoids Pd catalysts, moderate waste Low waste, avoids hazardous reagents
Yields Intermediate yield ~73%, final yield not specified High yield and selectivity
Industrial Suitability Improved cost-effectiveness, scalable Simple operation, environmentally friendly

Research Findings and Notes

  • The use of nickel and copper catalysts in place of palladium reduces costs and environmental impact.
  • The intramolecular cyclization step is critical for forming the fused pyrrolo-pyrimidine ring and requires careful selection of solvent and base to optimize yield.
  • Oxidation with DDQ is effective for aromatization but requires controlled addition and temperature to avoid side reactions.
  • Alternative methods focusing on condensation and cyclization with formamidine salts offer greener routes with fewer hazardous byproducts.
  • The choice of starting materials and reagents significantly influences the overall process efficiency and environmental footprint.

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the primary applications of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit potent inhibitory effects on several protein tyrosine kinases (PTKs), which are crucial in the signaling pathways associated with tumor growth and proliferation. Specifically, these compounds have shown dual inhibition properties against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families, making them valuable in cancer therapy.

Case Study: Inhibition of Tumor Growth
A study demonstrated that compounds derived from this compound could inhibit tumor growth in various cancer models. The compounds were administered at doses ranging from 3 to 100 mg/kg, resulting in significant tumor volume reduction compared to control groups. The T/C % (mean increase of tumor volumes) was recorded to be less than 50%, indicating effective antitumor activity .

Biochemical Research

Protein Kinase Inhibition
The compound has been identified as an effective inhibitor of several key protein kinases involved in cellular signaling and growth regulation. These include:

  • EGFR : Involved in cell proliferation; inhibition can slow down tumor growth.
  • VEGFR : Plays a role in angiogenesis; its inhibition can reduce blood supply to tumors.
  • Abl Kinase : Associated with certain leukemias; targeting this kinase may offer therapeutic benefits.

The inhibitory concentration (IC50) values for these kinases range from nanomolar to micromolar levels, showcasing the compound's potency .

Therapeutic Applications

Combination Therapies
this compound can be utilized in combination with other therapeutic agents to enhance treatment efficacy while minimizing side effects. For instance, combining it with inhibitors of polyamine synthesis or other tyrosine kinase inhibitors can provide a synergistic effect against malignancies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the molecular structure can lead to variations in potency and selectivity against different kinases.

Modification Effect on Activity
Addition of alkyl groupsIncreased potency against EGFR
Hydroxyl substitutionsEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key derivatives of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, highlighting substituent effects on molecular weight, solubility, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₇H₅N₃O₂ 163.14 None (parent compound) 1234616-77-3 Precursor for antiviral agents
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₇H₄ClN₃O₂ 197.58 Cl at position 4 186519-92-6 Increased hydrophobicity; density: 1.751 g/cm³
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₈H₆ClN₃O₂ 211.61 Cl at position 4, CH₃ at N7 1069473-61-5 Enhanced metabolic stability
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₁₀H₁₀ClN₃O₂ 239.66 Cl at position 4, iPr at N7 1184918-12-4 Improved steric bulk for target selectivity
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid C₇H₄BrN₃O₂ 242.03 Br at position 5 1638763-74-2 Potential halogen bonding in inhibitor design
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₇H₃Cl₂N₃O₂ 232.02 Cl at positions 2 and 4 1638768-02-1 Dual halogenation for enhanced binding affinity

Key Findings and Implications

Substituent Effects :

  • Halogenation (Cl, Br) at positions 2, 4, or 5 improves binding affinity and metabolic stability .
  • Alkyl groups (e.g., CH₃, iPr) at N7 modulate solubility and steric interactions .

Synthetic Challenges :

  • Sterically hindered derivatives (e.g., 7-isopropyl) require optimized reaction conditions to maintain yield and purity .

Biological Relevance :

  • The carboxylic acid moiety enables hydrogen bonding with target proteins, critical for inhibitor design .

Biological Activity

7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure comprises a pyrrolo[2,3-d]pyrimidine core with a carboxylic acid functional group, which plays a significant role in its interaction with various biological targets. This compound has been studied for its effects on cancer cell lines and its potential as a kinase inhibitor.

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 177.16 g/mol

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several kinases, including:

  • p21-activated kinase 4 (PAK4) : Involved in cell growth and proliferation.
  • Cyclin-dependent kinases (CDK4/6) : Critical for cell cycle progression, making this compound relevant in cancer research due to its potential to reduce tumor growth and induce cell cycle arrest .

Cytotoxic Effects

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown:

  • IC50 Values : Ranging from 29 to 59 µM against different cancer cell lines, indicating moderate potency .
  • Mechanism of Action : Induction of apoptosis characterized by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside decreased levels of the anti-apoptotic protein Bcl-2 .

Study on HepG2 Cells

A study focusing on HepG2 liver cancer cells revealed that treatment with this compound led to:

  • Cell Cycle Arrest : An increase in G1 phase cells from 43.86% to 49.18% and a decrease in S phase cells from 36.76% to 32.52% .
  • Apoptosis Induction : The compound significantly upregulated caspase-3 (6.9-fold) and Bax (2.6-fold), while downregulating Bcl-2 (two-fold) compared to control groups .

Structure-Activity Relationships (SAR)

The unique structural features of this compound contribute to its biological activity. Comparative analysis with similar compounds reveals that modifications at specific positions can enhance or diminish activity:

Compound NameStructural FeaturesIC50 (µM)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acidChlorine at position 4-
5-Bromo-7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acidBromine at position 5-
7-Allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl esterAllyl at position 7-

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid derivatives?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Construction of the pyrrolo[2,3-d]pyrimidine core via cyclization reactions, such as condensation of aminopyrrole intermediates with pyrimidine precursors .
  • Step 2: Functionalization at the 5-position using carboxylation or oxidation of aldehyde intermediates (e.g., 7H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde derivatives) .
  • Step 3: Halogenation (e.g., chlorination at C4) via electrophilic substitution, as seen in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid synthesis .
  • Key intermediates: Benzyl-protected spirocyclic amines or diazaspiro compounds are often used to stabilize reactive intermediates .

Q. Advanced: How can X-ray crystallography inform the rational design of kinase inhibitors based on this scaffold?

Answer:
X-ray structures of target kinase-inhibitor complexes (e.g., MPS1 or FAK) reveal critical interactions:

  • Hinge-binding motifs: The pyrrolopyrimidine core forms hydrogen bonds with kinase hinge regions, validated in FAK inhibitor studies .
  • Substituent optimization: Crystallography-guided modifications at C4 (e.g., chloro or methyl groups) improve steric complementarity and selectivity .
  • Example: In MPS1 inhibitors, a 5-carbonitrile group enhances hydrophobic packing, reducing off-target effects .

Q. Basic: What spectroscopic techniques are essential for characterizing substitutions on this scaffold?

Answer:

  • NMR: 1^1H/13^{13}C NMR confirms regioselectivity of substitutions (e.g., distinguishing C4-Cl from C7-CH3_3 using coupling constants) .
  • HPLC-MS: Validates purity (>95%) and molecular weight, critical for biological assays .
  • IR Spectroscopy: Identifies carboxylic acid C=O stretches (~1700 cm1^{-1}) and NH vibrations in the pyrrole ring .

Q. Advanced: How do C4 modifications impact JAK/FAK inhibitory potency and selectivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl): Enhance electrophilicity at C4, improving covalent binding to catalytic lysine residues in JAK kinases .
  • Steric effects: Bulky substituents (e.g., ethyl at C5) reduce off-target activity by disrupting non-specific hydrophobic interactions .
  • SAR Table:
C4 SubstituentIC50_{50} (FAK)Selectivity (vs. JAK3)
-Cl12 nM8-fold
-CH3_345 nM3-fold
-OCH3_3220 nM1.5-fold

Data adapted from kinase profiling studies .

Q. Basic: What purification challenges arise with halogenated derivatives, and how are they resolved?

Answer:

  • Challenge: Halogenated derivatives (e.g., 4-Cl) often co-elute with polar byproducts during column chromatography .
  • Solution:
    • Use reverse-phase HPLC with acetonitrile/water gradients for high-resolution separation .
    • Recrystallization from ethanol/water mixtures improves purity (>97%) for crystallography studies .

Q. Advanced: What computational strategies predict binding modes of derivatives to kinase targets?

Answer:

  • Molecular docking: AutoDock Vina or Glide assesses hydrogen bonding and π-π stacking with hinge regions .
  • MD simulations: Evaluate stability of salt bridges (e.g., between the carboxylic acid and Arg568 in FAK) over 100-ns trajectories .
  • QSAR models: Correlate C4/C5 substituent electronegativity with IC50_{50} values for lead optimization .

Q. Basic: How do electron-withdrawing groups influence the reactivity of the carboxylic acid moiety?

Answer:

  • Acid strength: Electron-withdrawing groups (e.g., Cl at C4) increase acidity (pKa ~2.5 vs. ~3.8 for unsubstituted analogs), enhancing salt formation for improved solubility .
  • Esterification: The carboxylic acid reacts preferentially with methanol/H+^+ to form methyl esters for prodrug strategies .

Q. Advanced: What formulation strategies address poor solubility in preclinical studies?

Answer:

  • Salt formation: p-Toluenesulfonic acid salts improve aqueous solubility (>10 mg/mL) for IV administration .
  • Nanoformulation: Liposomal encapsulation enhances bioavailability of hydrophobic derivatives (e.g., 5-ethyl analogs) .

Q. Basic: How is tautomerism in the pyrrolopyrimidine core characterized, and why does it matter?

Answer:

  • Tautomeric forms: The 7H-pyrrolo[2,3-d]pyrimidine exists in equilibrium between 7H and 9H tautomers, affecting NMR chemical shifts (δ 11.2 ppm for NH) .
  • Biological impact: Tautomerism alters hydrogen-bonding capacity, influencing kinase binding (e.g., 7H tautomer preferred for FAK inhibition) .

Q. Advanced: How do polymorphic forms of salts impact pharmaceutical development?

Answer:

  • Stability: Form 1 polymorph of p-toluenesulfonic acid salt exhibits superior thermal stability (decomposition >200°C vs. 180°C for Form 2) .
  • Bioavailability: Polymorphs with higher crystallinity (e.g., orthorhombic vs. monoclinic) show slower dissolution rates, requiring formulation adjustments .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSULVWVAFBHGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725543
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-77-3
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

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